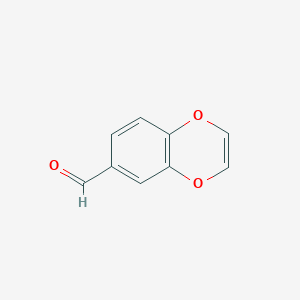

1,4-Benzodioxine-6-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87787-59-5 |

|---|---|

Molekularformel |

C9H6O3 |

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

1,4-benzodioxine-6-carbaldehyde |

InChI |

InChI=1S/C9H6O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-6H |

InChI-Schlüssel |

CPXFEZVALJZKDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C=O)OC=CO2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzodioxine-6-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,4-Benzodioxine-6-carbaldehyde (also known as 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde), a pivotal intermediate in synthetic organic and medicinal chemistry. We will delve into its core chemical properties, established synthesis protocols, and its role as a versatile building block for complex, biologically active molecules, grounded in field-proven insights and authoritative data.

Introduction: A Versatile Heterocyclic Aldehyde

1,4-Benzodioxine-6-carbaldehyde, with CAS Number 29668-44-8, is a heterocyclic aromatic aldehyde that has garnered significant attention in drug discovery and materials science.[1][2] Its structure features a benzene ring fused to a 1,4-dioxane ring, with a formyl (aldehyde) group at the 6-position.[3][4] This unique combination of an electron-rich aromatic system and a reactive aldehyde functional group makes it an invaluable precursor for a wide range of molecular scaffolds.

Its primary utility lies in its role as an intermediate for synthesizing molecules with significant biological activity.[5] Notably, it serves as a foundational component in the development of novel Dopamine D3 and D4 receptor antagonists and inhibitors of cAMP-specific phosphodiesterase type IV (PDE4), highlighting its importance for researchers in neuropharmacology and inflammatory diseases.[1][3][]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 1,4-Benzodioxine-6-carbaldehyde are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The compound is typically a white to yellowish-beige solid at room temperature.[4][5][][7] Its key quantitative properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29668-44-8 | [1][2][7] |

| Molecular Formula | C₉H₈O₃ | [1][2][7] |

| Molecular Weight | 164.16 g/mol | [1][2][] |

| Appearance | White to yellow-beige solid chunks or powder | [4][5][][7] |

| Melting Point | 50-52 °C | [1][3][][7] |

| Boiling Point | 105 °C @ 15 mmHg | [1][3][7] |

| Density | ~1.26 - 1.3 g/cm³ | [4][] |

| Solubility | Soluble in methanol | [3][4][7] |

| InChI Key | CWKXDPPQCVWXAG-UHFFFAOYSA-N | [1][][7] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: a singlet for the aldehydic proton at δ 9.82 ppm, aromatic protons between δ 7.38-7.42 ppm and at δ 6.98 ppm, and a multiplet for the four dioxane protons (OCH₂CH₂O) around δ 4.28-4.35 ppm.[4]

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the presence of the aldehyde carbonyl at δ 190.7 ppm, aromatic carbons between δ 117.8-149.1 ppm, and the two equivalent carbons of the dioxane ring at δ 64.0 and 64.7 ppm.[4]

-

Infrared (IR) Spectroscopy (KBr): A strong absorption band around 1687 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[4] Additional peaks confirm the C-O ether linkages and the aromatic C-H bonds.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be referenced via the NIST WebBook for fragmentation pattern analysis.[2][8]

Synthesis: A Reliable and Scalable Protocol

The most common and efficient synthesis of 1,4-Benzodioxine-6-carbaldehyde is achieved via a Williamson ether synthesis, a robust and well-understood reaction.

Mechanistic Rationale

The synthesis begins with 3,4-dihydroxybenzaldehyde. The causality of this choice is clear: its two adjacent hydroxyl groups are perfectly positioned to form the six-membered dioxane ring upon reaction with a two-carbon electrophile. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the phenolic hydroxyls, converting them into more potent nucleophiles (phenoxides).[3][5] These phenoxides then attack a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in a double Sₙ2 reaction to close the ring. The choice of a polar aprotic solvent like DMF or acetone facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.[4][5]

Caption: General workflow for the synthesis of 1,4-Benzodioxine-6-carbaldehyde.

Step-by-Step Experimental Protocol

This protocol is a validated synthesis adapted from established literature procedures.[4][5]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq).

-

Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[5]

-

Reagent Addition: Add 1,2-dichloroethane (2.0 eq) or 1,2-dibromoethane (2.0 eq) to the mixture.[5]

-

Reaction: Heat the reaction mixture to 70-105°C and stir vigorously for several hours (typically 8-16 hours).[5] The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.

-

Extraction: Dilute the filtrate with water and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (eluent typically a gradient of petroleum ether:ethyl acetate) to yield the pure product.[5]

Chemical Reactivity and Synthetic Applications

The utility of 1,4-Benzodioxine-6-carbaldehyde stems from the reactivity of its aldehyde group and its activated aromatic ring.

Key Transformations

The aldehyde functional group is the primary site of reactivity, allowing for a diverse range of subsequent chemical transformations.

-

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄). This carboxylic acid derivative is itself a valuable intermediate for forming amides and esters.[9]

-

Knoevenagel Condensation: It undergoes condensation reactions with compounds containing active methylene groups, a key step in the synthesis of various heterocyclic structures and complex molecules.

-

Other Aldehyde Reactions: It can participate in a wide array of classical aldehyde reactions, including Wittig reactions, reductive aminations, and additions of organometallic reagents to generate more complex structures. Cyanation to form the corresponding cyanohydrin has also been reported.[5]

Caption: Key reaction pathways for 1,4-Benzodioxine-6-carbaldehyde.

Applications in Drug Discovery

This compound is a well-established building block in medicinal chemistry.

-

CNS Agents: It is a key intermediate in the synthesis of antagonists for dopamine D3 and D4 receptors, which are targets for treating neurological and psychiatric disorders.[3][][10]

-

Anti-inflammatory Agents: It is used in the preparation of benzofuran analogs that act as potent inhibitors of cAMP-specific phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory pathways.[1][3]

-

Oncology: The scaffold has been used as a starting point for novel chalcone analogues that exhibit significant anti-tumor activity with low toxicity profiles.[3]

-

Other Heterocycles: It serves as a precursor for synthesizing tetrahydroisoquinolinones and thioxoimidazolidinones, which are privileged structures in medicinal chemistry.[1][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Hazards: The compound is classified as a skin irritant.[4][11] Avoid contact with skin and eyes. Inhalation of dust and ingestion should be avoided.[11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a cool, dark, and dry place.[7] The container should be tightly sealed to prevent moisture uptake and degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]

Conclusion

1,4-Benzodioxine-6-carbaldehyde is more than just a chemical intermediate; it is a gateway to molecular complexity and biological function. Its straightforward and scalable synthesis, combined with the versatile reactivity of its aldehyde group, secures its place as a staple reagent in the toolkit of synthetic and medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? (n.d.).

- 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8. (2026, January 13). ChemicalBook.

- 1,4-benzodioxan-6-carboxaldehyde cas no.29668-44-8. (n.d.). Mulei (Wuhan)

- 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8. (n.d.). Sigma-Aldrich.

- 29668-44-8, 1,4-Benzodioxan-6-carboxaldehyde Formula. (n.d.). ECHEMI.

- 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). NIST WebBook.

- 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8. (n.d.). Sigma-Aldrich.

- CAS 29668-44-8 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). BOC Sciences.

- SAFETY D

- 1,4-Benzodioxan-6-Carboxaldehyde - C9H8O3, Yellow Powder Form. (n.d.). Tradeindia.

- SAFETY DATA SHEET. (2023, September 22). Fisher Scientific.

- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016).

- 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). NIST WebBook.

Sources

- 1. 1,4-苯并二噁烷-6-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]

- 3. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 7. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE, CasNo.29668-44-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]

- 9. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 10. 1,4-benzodioxan-6-carboxaldehyde - C9h8o3, Yellow Powder Form | 99% Purity, Molecular Weight 164.16 G/mol, Inhibitor For Pdea at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

synthesis of 1,4-Benzodioxine-6-carbaldehyde from 3,4-dihydroxybenzaldehyde

Target Molecule: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 29668-44-8) Alternative Names: 1,4-Benzodioxan-6-carboxaldehyde; 6-Formyl-1,4-benzodioxane Starting Material: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

Executive Summary

This technical guide details the regioselective synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde , a critical pharmacophore found in alpha-adrenergic blockers (e.g., Doxazosin, Prazosin) and various anticancer agents.

While the user request specifies "1,4-Benzodioxine," the stable, bioactive intermediate used in drug development is the saturated 2,3-dihydro analog (benzodioxan). The fully unsaturated "dioxine" is chemically unstable and rare. This guide focuses on the scalable synthesis of the dihydro-analog via a double Williamson ether synthesis using 1,2-dibromoethane and 3,4-dihydroxybenzaldehyde .

Key Technical Challenges:

-

Competitive Polymerization: Preventing intermolecular linking (dimerization) vs. intramolecular ring closure.

-

Regiocontrol: Ensuring complete double alkylation.

-

Safety: Managing the toxicity of 1,2-dibromoethane (EDB).

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic substitution (

-

Activation: Base-mediated deprotonation of the more acidic phenolic hydroxyl (para to the aldehyde).

-

Ring Closure: Deprotonation of the second hydroxyl (meta position) followed by rapid intramolecular cyclization.

Mechanistic Pathway (Graphviz)

Figure 1: Stepwise mechanistic pathway highlighting the critical bifurcation between cyclization (desired) and polymerization (undesired).

Critical Process Parameters (CPP)

To maximize yield and minimize impurities, the following parameters must be controlled.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes the dissolution of the phenoxide anion, accelerating the |

| Base | Potassium carbonate is preferred over NaOH. The | |

| Stoichiometry | 1:1.5 to 1:2 (Aldehyde:EDB) | Excess 1,2-dibromoethane drives the first alkylation step. However, too large an excess is wasteful and complicates workup. |

| Concentration | 0.1 M - 0.2 M | CRITICAL: High dilution favors intramolecular cyclization (Ring formation). High concentration favors intermolecular reaction (Polymerization/Dimerization). |

| Temperature | 80°C - 100°C | Sufficient energy is required to overcome the activation barrier for the second alkylation (ring closure), which is sterically more demanding than the first. |

Optimized Experimental Protocol

Scale: 10.0 mmol (Lab Scale) Estimated Yield: 75-85%

Reagents

-

3,4-Dihydroxybenzaldehyde: 1.38 g (10 mmol)

-

1,2-Dibromoethane: 3.76 g (20 mmol, 1.7 mL)

-

Potassium Carbonate (

), anhydrous: 4.14 g (30 mmol) -

DMF (N,N-Dimethylformamide): 50 mL

-

Brine (saturated NaCl)

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar) to prevent oxidation of the aldehyde. -

Solubilization: Dissolve 1.38 g of 3,4-dihydroxybenzaldehyde in 50 mL of DMF.

-

Note: This creates a 0.2 M solution, balancing reaction rate with dilution requirements.

-

-

Deprotonation: Add 4.14 g of anhydrous

in a single portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide forms. -

Alkylation: Add 1.7 mL of 1,2-dibromoethane via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). Starting material (

) should disappear; Product (

-

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Observation: The product may precipitate as a pale solid. If it does, filter and wash with water.[6] If oil forms, proceed to extraction.

-

-

Workup: Extract the aqueous phase with Ethyl Acetate (

mL). Combine organic layers and wash with water ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification:

-

Crude: Usually a yellow oil or low-melting solid.

-

Column Chromatography: Silica gel (60-120 mesh), eluting with Hexane:EtOAc (8:2).

-

Recrystallization (Optional): Ethanol/Water mixture.

-

Process Flow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis and isolation of the target aldehyde.

Troubleshooting & Impurity Profile

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization (Intermolecular reaction). | Increase solvent volume (Dilution). Ensure stirring is vigorous to disperse reagents. |

| Unreacted SM | Base particle size too large; Old reagents. | Use finely powdered, anhydrous |

| Dimer Formation | Concentration too high. | Bis-aldehyde impurity (two benzaldehydes linked by an ethyl chain) forms if one dibromoethane molecule reacts with two separate catechol molecules. Dilute the reaction. |

| Dark Coloration | Oxidation of phenoxide. | Ensure inert atmosphere ( |

Safety & Scalability

1,2-Dibromoethane (EDB) Handling[7]

-

Toxicity: EDB is a potent alkylating agent and a suspected carcinogen. It is readily absorbed through skin.[7]

-

Controls: All transfers must occur in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

Destruction: Excess EDB in the waste stream should be treated with alcoholic KOH or amine solutions to degrade it before disposal.

Scalability Factors

For multi-gram or kilogram scale:

-

Solvent Swap: Replace DMF with Methyl Isobutyl Ketone (MIBK) or Acetonitrile . DMF is difficult to remove on a large scale and has toxicity concerns.

-

Phase Transfer Catalysis (PTC): A heterogeneous system (Toluene/Water) using Tetrabutylammonium Bromide (TBAB) is safer and greener than using bulk DMF, though reaction times may increase.

References

-

Guo, Z. X., et al. (2017).

-activated Hydrosilylation: from Redistribution of Polymethylhydrosiloxane to Selectively Reduction of Aldehydes and Ketones. ResearchGate. -

Idris, N., Anderson, A., & Bakare, O. (2022).[3][6] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][3][6]

-

National Institute of Standards and Technology (NIST). 1,4-Benzodioxan-6-carboxaldehyde Data Sheet. NIST WebBook.

-

Sigma-Aldrich. 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Product Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 3. scirp.org [scirp.org]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Strategic Utility of 1,4-Benzodioxine-6-carbaldehyde in Modern Organic Synthesis: A Technical Guide

This guide provides an in-depth exploration of 1,4-benzodioxine-6-carbaldehyde, a versatile and highly valuable building block in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's intrinsic properties and showcases its strategic application in the synthesis of complex molecular architectures, particularly those with significant pharmacological potential. We will delve into the causality behind its selection in multi-step syntheses and provide validated experimental protocols for its key transformations.

Core Attributes of 1,4-Benzodioxine-6-carbaldehyde

1,4-Benzodioxine-6-carbaldehyde, also known as 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, is a crystalline solid at room temperature.[1][2] Its molecular structure, featuring a benzene ring fused to a dioxane ring with a formyl substituent, provides a unique combination of aromatic and heterocyclic properties. This distinct arrangement is not merely a structural curiosity; it imparts specific electronic and conformational characteristics that are highly advantageous in synthetic design. The benzodioxane moiety often serves as a bioisostere for a catechol group, enhancing metabolic stability and modulating pharmacokinetic properties in bioactive molecules.[3][4]

| Property | Value |

| CAS Number | 29668-44-8 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Yellowish-beige powder or chunks[5][] |

| Melting Point | 50-52 °C[5][] |

| Boiling Point | 105 °C at 15 mmHg[7] |

The aldehyde functional group is a key reactive handle, susceptible to a wide array of nucleophilic attacks and condensation reactions, making it an ideal starting point for constructing more complex molecules.[3]

Synthesis of 1,4-Benzodioxine-6-carbaldehyde

The most common and efficient synthesis of 1,4-benzodioxine-6-carbaldehyde involves the Williamson ether synthesis. This reaction proceeds by the condensation of 3,4-dihydroxybenzaldehyde with either 1,2-dichloroethane or 1,2-dibromoethane under basic conditions.[2] The choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., DMF, acetone) can be optimized to achieve high yields.[2]

Experimental Protocol: Synthesis of 1,4-Benzodioxine-6-carbaldehyde [2]

-

Reactants:

-

3,4-dihydroxybenzaldehyde (0.087 mol)

-

1,2-dichloroethane (0.174 mol)

-

Potassium carbonate (0.174 mol)

-

N,N-Dimethylformamide (DMF, 150 mL)

-

-

Procedure:

-

Combine 3,4-dihydroxybenzaldehyde, 1,2-dichloroethane, and potassium carbonate in 150 mL of DMF.

-

Stir the resulting mixture at 105°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble precipitates.

-

Wash the filter cake three times with ethyl acetate (100 mL).

-

Dilute the filtrate with 100 mL of water and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate, 4:1 to 1:1) to yield the target compound.

-

Applications in Heterocyclic Synthesis

The strategic placement of the aldehyde group on the electron-rich benzodioxane ring makes this compound a prime substrate for a variety of cyclization reactions, leading to the formation of diverse heterocyclic scaffolds of medicinal importance.

The Pictet-Spengler Reaction: Access to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[10] 1,4-Benzodioxine-6-carbaldehyde serves as an excellent aldehyde component in this reaction, particularly with biogenic amines like dopamine, leading to the formation of novel tetrahydroisoquinoline derivatives.

The electron-donating nature of the benzodioxane ring facilitates the electrophilic aromatic substitution step of the Pictet-Spengler reaction, often allowing for milder reaction conditions compared to less activated benzaldehydes.

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. guidechem.com [guidechem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

1,4-Benzodioxine-6-carbaldehyde molecular weight and formula

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1,4-Benzodioxine-6-carbaldehyde (CAS: 29668-44-8) is a bicyclic aromatic aldehyde serving as a critical pharmacophore in modern drug discovery. Characterized by its electron-rich 1,4-benzodioxine ring fused to a reactive formyl group, it functions as a primary building block for alpha-adrenergic antagonists (e.g., Doxazosin) and emerging phosphodiesterase (PDE) inhibitors. This guide delineates its physicochemical properties, validated synthetic protocols, and downstream applications in pharmaceutical synthesis.[1]

Physicochemical Specifications

The following data establishes the baseline identity for analytical verification and quality control.

| Parameter | Specification |

| IUPAC Name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde |

| Common Name | 1,4-Benzodioxan-6-carboxaldehyde |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| CAS Registry Number | 29668-44-8 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 51–53 °C |

| Boiling Point | ~105 °C (at 15 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

| SMILES | O=Cc1ccc2OCCOc2c1 |

Synthetic Methodology

The synthesis of 1,4-Benzodioxine-6-carbaldehyde relies on a double Williamson ether synthesis, cyclizing a catechol derivative with a di-haloalkane. The following protocol is optimized for laboratory-scale preparation with high regioselectivity.

Reaction Mechanism

The reaction proceeds via a stepwise

Figure 1: Stepwise cyclization pathway converting catechol precursors to the benzodioxine scaffold.

Experimental Protocol

Objective: Synthesis of 1,4-Benzodioxine-6-carbaldehyde from 3,4-dihydroxybenzaldehyde.

Reagents:

-

3,4-Dihydroxybenzaldehyde (1.0 eq)

-

1,2-Dibromoethane (3.0 eq)

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Solvent: Acetone (Reagent Grade) or DMF (for higher temp)

Workflow:

-

Setup: Charge a round-bottom flask with 3,4-dihydroxybenzaldehyde and anhydrous acetone.

-

Activation: Add

and stir at room temperature for 15 minutes to initiate deprotonation. -

Alkylation: Add 1,2-dibromoethane dropwise.

-

Reflux: Heat the mixture to reflux (~56°C for acetone) and stir for 18–24 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of the starting catechol.

-

Workup:

-

Cool reaction to room temperature.[2]

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Dissolve residue in Ethyl Acetate and wash with water (

) and brine (

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify crude solid via recrystallization from ethanol or silica gel chromatography (eluent: Hexane/EtOAc).

Functional Reactivity & Derivatization

The chemical utility of 1,4-Benzodioxine-6-carbaldehyde stems from the orthogonality between its stable ether ring and the reactive aldehyde.

Reductive Amination (Key for Doxazosin)

The aldehyde moiety readily condenses with amines to form imines (Schiff bases), which can be reduced to secondary amines. This is the primary route for attaching the benzodioxine "head" to the piperazine "tail" of quinazoline-based alpha-blockers.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid derivatives, which are precursors for benzodioxine-based polymers and antioxidants.

Therapeutic Applications

The 1,4-benzodioxine moiety is a privileged scaffold, often serving as a bioisostere for catechol ethers to improve metabolic stability against COMT (Catechol-O-methyltransferase).

Figure 2: Pharmacological derivation tree illustrating the compound's role in synthesizing major therapeutic agents.

Case Study: Doxazosin Synthesis

In the synthesis of Doxazosin (Cardura®), 1,4-benzodioxine-6-carbaldehyde is reacted with a piperazine derivative. The benzodioxine ring provides critical hydrophobic interactions within the

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).[3]

-

Handling: Use in a fume hood. Avoid dust formation.[4][5][6][7]

-

Storage: Store under inert gas (

or

References

-

Idris, N., et al. (2022).[8][9][10] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

-

Sigma-Aldrich. (n.d.). 1,4-Benzodioxan-6-carboxaldehyde Product Sheet.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758833, 1,4-Benzodioxane-6-carboxylic Acid (Precursor/Analog Reference).

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: 1,4-Benzodioxan-6-carboxaldehyde.

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. guidechem.com [guidechem.com]

- 3. 1,4-Benzodioxane-6-carboxylic Acid | C9H8O4 | CID 2758833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

The 1,4-Benzodioxine-6-carbaldehyde Protocol: Synthetic Genesis and Medicinal Utility

Executive Summary

1,4-Benzodioxine-6-carbaldehyde (CAS: 29668-44-8) is a bicyclic heteroaromatic aldehyde that serves as a "privileged scaffold" in modern medicinal chemistry. Unlike its regioisomer, the 2-substituted benzodioxane moiety found in the blockbuster antihypertensive Doxazosin , the 6-carbaldehyde derivative functions primarily as a versatile linker for constructing ligands targeting G-protein coupled receptors (GPCRs), specifically Dopamine D3/D4 and Serotonin 5-HT1A receptors, as well as phosphodiesterase (PDE4) inhibitors.

This technical guide dissects the synthetic evolution of this molecule, contrasting the classical "De Novo" cyclization route with modern "Late-Stage" formylation protocols, and maps its utility in high-throughput drug discovery.

Historical Genesis: From Catechol Protection to Pharmacophore

The history of 1,4-benzodioxine-6-carbaldehyde is inextricably partial to the broader study of catechol ethers in the early 20th century. Initially, the 1,4-benzodioxane ring was viewed merely as a stable protecting group for catechols (1,2-dihydroxybenzenes).

-

Early Era (1930s-1950s): The benzodioxane ring system was identified in natural products (lignans like Silybin ). Synthetic efforts focused on closing the dioxane ring using 1,2-dihaloethanes.[1]

-

The Adrenergic Pivot (1960s-1980s): The discovery that benzodioxane derivatives (e.g., Piperoxan , Idazoxan ) possessed potent alpha-adrenergic antagonist activity shifted the focus from protection to function.

-

The Aldehyde Era (1990s-Present): As combinatorial chemistry matured, 1,4-benzodioxine-6-carbaldehyde emerged as a critical "anchor" molecule. Its aldehyde functionality allowed for rapid diversification via reductive amination and Knoevenagel condensations, facilitating the synthesis of large libraries of bioactive compounds for antipsychotic and anticancer screening.

Synthetic Architectures

Two primary synthetic strategies exist for accessing 1,4-benzodioxine-6-carbaldehyde. The choice depends heavily on the availability of starting materials and the scale of production.

Route A: The "De Novo" Cyclization (Standard Industrial Route)

This method constructs the dioxane ring around a pre-existing aldehyde functionality. It is the most robust method for large-scale preparation, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Mechanism: Double nucleophilic substitution (Williamson ether synthesis type). Precursors: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) + 1,2-Dibromoethane.

Detailed Protocol

-

Reagents:

-

3,4-Dihydroxybenzaldehyde (1.0 eq)

-

1,2-Dibromoethane (1.5 - 2.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.

-

Solvent: DMF (anhydrous) or Acetone (reflux).

-

-

Procedure:

-

Step 1: Dissolve 3,4-dihydroxybenzaldehyde in DMF under an inert atmosphere (N₂).

-

Step 2: Add K₂CO₃ and stir for 30 minutes to generate the catecholate dianion. Critical Control Point: Ensure the solution turns a dark phenoxide color, indicating deprotonation.

-

Step 3: Add 1,2-dibromoethane dropwise. Heat the mixture to 105°C for 6–8 hours.

-

Step 4: Monitor via TLC (30% EtOAc/Hexane). The polar catechol spot will disappear, replaced by the less polar benzodioxane spot (Rf ~0.6).

-

Step 5: Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 75–85%.

Route B: The "Late-Stage" Formylation (Vilsmeier-Haack)

This method installs the aldehyde group onto an existing 1,4-benzodioxane ring.

Mechanism: Electrophilic Aromatic Substitution (EAS) using a chloroiminium ion. Precursors: 1,4-Benzodioxane + POCl₃ + DMF.

Detailed Protocol

-

Reagents:

-

1,4-Benzodioxane (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

DMF (1.5 eq)

-

-

Procedure:

-

Step 1: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C. Stir until a white/yellow precipitate (chloroiminium salt) forms.

-

Step 2: Add 1,4-benzodioxane slowly to the reagent at 0°C.

-

Step 3: Heat to 70–80°C for 4 hours.

-

Step 4: Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH). Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

-

Step 5: Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

-

Regioselectivity: The 6-position is activated (para to an oxygen), but minor amounts of the 5-isomer may form. Route A is generally preferred to guarantee isomeric purity.

Comparative Analysis

| Feature | Route A (Cyclization) | Route B (Formylation) |

| Starting Material | 3,4-Dihydroxybenzaldehyde | 1,4-Benzodioxane |

| Regiospecificity | 100% (Guaranteed by SM) | High (Electronic control), but risk of isomers |

| Atom Economy | Moderate (Loss of 2 HBr) | Moderate (Loss of HCl, HOPCl₂) |

| Scalability | High (Industrial Standard) | Medium (Exothermic Vilsmeier reagent) |

| Cost | Low (Commodity chemicals) | Low to Medium |

Visualization: Synthetic Pathways

The following diagram illustrates the two distinct pathways to the target molecule.

Figure 1: Dual synthetic pathways for 1,4-Benzodioxine-6-carbaldehyde. Route A (Blue) represents the cyclization of catechols, while Route B (Red) represents direct formylation.

Medicinal Chemistry Applications

The 6-carbaldehyde is a "linchpin" intermediate. It is rarely the final drug but is the critical electrophile used to attach the benzodioxane "headgroup" to various "tail" moieties in drug design.

The Doxazosin Distinction

Critical Note: Researchers often confuse the 6-carbaldehyde with the 2-carboxylic acid derivative used in Doxazosin (Cardura).

-

Doxazosin: Uses 1,4-benzodioxane-2-carbonyl chloride . The attachment point is the chiral center at position 2, linked to a piperazine.

-

6-Carbaldehyde: Used for drugs where the attachment point is on the aromatic ring, preserving the achiral nature of the dioxane ring (unless substituted elsewhere).

Key Therapeutic Areas

-

Dopamine D3/D4 Antagonists:

-

The aldehyde is reacted with piperazines via reductive amination (NaCNBH₃) to create ligands that selectively bind to D3/D4 receptors, potential treatments for schizophrenia.

-

-

PDE4 Inhibitors:

-

Used to synthesize benzofuran analogs.[2] The aldehyde undergoes condensation reactions to form the core scaffold of these anti-inflammatory agents.

-

-

Anticancer Agents (Chalcones):

-

Reaction: Claisen-Schmidt condensation with acetophenones.

-

Product: Chalcones (1,3-diphenyl-2-propene-1-ones) containing the benzodioxane ring show cytotoxicity against HepG2 and HeLa cell lines by inhibiting tubulin polymerization.

-

-

Antibacterial Hydrazones:

-

Condensation with hydrazides yields acylhydrazones which have demonstrated significant activity against S. aureus (MRSA strains) and E. coli.

-

Reaction Workflow Visualization

Figure 2: The "Family Tree" of bioactive molecules derived from the 6-carbaldehyde scaffold.

Technical Specifications & Safety

-

Molecular Formula: C₉H₈O₃

-

Molecular Weight: 164.16 g/mol

-

Appearance: White to pale yellow solid/crystalline powder.

-

Melting Point: 50–52 °C.

-

Solubility: Soluble in DCM, Ethyl Acetate, Methanol. Sparingly soluble in water.

-

Stability: Susceptible to oxidation (to the carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

-

ChemicalBook. (2026). 1,4-Benzodioxan-6-carboxaldehyde Properties and Applications. Retrieved from

-

Idris, N., Anderson, A., & Bakare, O. (2022).[3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3][4] Retrieved from

-

Pallavicini, M., et al. (2020).[5] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry. Retrieved from

-

Thermo Fisher Scientific. (2026). 1,4-Benzodioxane-6-carboxaldehyde Product Specifications. Retrieved from

-

Sigma-Aldrich. (2026). 1,4-Benzodioxan-6-carboxaldehyde Product Sheet. Retrieved from

-

BenchChem. (2025). Vilsmeier-Haack Reaction for Aromatic Formylation: Protocols and Mechanisms. Retrieved from

Sources

- 1. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]

- 2. 1,4-Benzodioxane-6-carboxaldehyde, 99%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Tetrahydroisoquinolinones via Castagnoli-Cushman Reaction Utilizing 1,4-Benzodioxine-6-carbaldehyde

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established methodologies with specific adaptations for the 1,4-benzodioxine scaffold.

Executive Summary

The tetrahydroisoquinolinone (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a core for antagonists of the 5-HT, dopamine, and adrenergic receptors. This guide details the synthesis of 3-substituted-1-oxo-THIQs using 1,4-Benzodioxine-6-carbaldehyde as the electrophilic core.

Unlike traditional Pictet-Spengler approaches which yield tetrahydroisoquinolines requiring subsequent oxidation, this protocol utilizes the Castagnoli-Cushman Reaction (CCR) . This [4+2] cycloaddition offers a direct, atom-economic route to the lactam core with high diastereoselectivity, specifically leveraging the electron-donating nature of the benzodioxine ring to stabilize imine intermediates.

Scientific Background & Retrosynthetic Analysis

The Benzodioxine Pharmacophore

The 1,4-benzodioxine moiety acts as a stable bioisostere for catechol and benzofuran systems. Its inclusion in the THIQ scaffold improves metabolic stability while maintaining hydrogen-bond accepting capabilities critical for receptor binding (e.g., D2/5-HT1A receptors).

Retrosynthetic Logic

The target molecule is disassembled into three commercially available components:

-

Succinic Anhydride Derivative: Homophthalic Anhydride (HPA) provides the aromatic "A-ring" and the lactam carbonyl.

-

Amine Component: A primary amine (

) introduces diversity at the nitrogen position. -

Aldehyde Component: 1,4-Benzodioxine-6-carbaldehyde provides the chiral center at C3 and the "B-ring" pharmacophore.

Figure 1: Retrosynthetic disconnection showing the three-component assembly.

Detailed Protocol: Castagnoli-Cushman Reaction (CCR)

Reaction Mechanism

The reaction proceeds via the formation of an imine between the benzodioxine aldehyde and the amine. The enol form of homophthalic anhydride then attacks the imine (Mannich-type addition), followed by intramolecular acylation to close the lactam ring.

Critical Insight: The electron-rich nature of the 1,4-benzodioxine ring makes the resulting imine a less electrophilic trap compared to nitro-benzaldehydes. Therefore, solvent polarity and temperature are critical to drive the reaction to completion without reverting the imine.

Materials

-

Reagent A: 1,4-Benzodioxine-6-carbaldehyde (1.0 equiv)

-

Reagent B: Primary Amine (e.g., Benzylamine, 1.0 equiv)

-

Reagent C: Homophthalic Anhydride (1.1 equiv)

-

Solvent: Toluene (anhydrous) or Hexafluoroisopropanol (HFIP) for green acceleration.

-

Drying Agent: Na₂SO₄ (anhydrous)

Method A: Thermal Conditions (Standard)

This method is robust and scalable for gram-scale synthesis.

-

Imine Formation (In Situ):

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1,4-Benzodioxine-6-carbaldehyde (10 mmol, 1.64 g) and the Primary Amine (10 mmol) in Toluene (50 mL).

-

Reflux for 2 hours to ensure complete condensation.

-

Checkpoint: Monitor by TLC (disappearance of aldehyde). The benzodioxine imine is typically stable but moisture-sensitive.

-

-

Cycloaddition:

-

Cool the solution to room temperature.[1]

-

Add Homophthalic Anhydride (11 mmol, 1.78 g) in one portion.

-

Re-heat to reflux for 6–12 hours.

-

Observation: The product often precipitates as the reaction cools or upon addition of a non-polar co-solvent (Hexanes).

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from EtOH/Ether is preferred over chromatography due to the high polarity of the carboxylic acid group (if HPA is used without esterification).

-

Method B: HFIP-Promoted (Green/Mild)

Recommended for sensitive amines or rapid library generation. HFIP acts as a hydrogen-bond donor solvent, activating the anhydride and stabilizing the transition state.

-

Mix Aldehyde (1.0 equiv) and Amine (1.0 equiv) in HFIP (0.5 M concentration). Stir for 30 mins at 25°C.

-

Add Homophthalic Anhydride (1.1 equiv).

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Simply evaporate HFIP (recyclable). The residue is often pure enough for biological screening or requires only a short filtration pad.

Experimental Workflow & Decision Tree

Figure 2: Decision tree for selecting the optimal synthetic pathway and workup.

Characterization & Data Interpretation

The 1,4-benzodioxine ring provides distinct NMR handles that validate the incorporation of the aldehyde into the final scaffold.

Expected NMR Signals (¹H, 400 MHz, DMSO-d₆)

| Moiety | Chemical Shift (δ) | Multiplicity | Integral | Assignment |

| Benzodioxine | 4.20 – 4.30 | Singlet (or tight multiplet) | 4H | -O-CH₂-CH₂-O- (Ethylenedioxy bridge) |

| Lactam Core | 5.40 – 5.60 | Singlet | 1H | C3-H (Benzylic methine) |

| Lactam Core | 3.80 – 4.10 | Doublet | 1H | C4-H (If diastereomers exist, coupling varies) |

| Aromatic | 6.70 – 6.90 | Multiplet | 3H | Benzodioxine aromatic protons |

Stereochemical Note

The CCR typically yields the trans-isoquinolinone (C3/C4 anti) as the major diastereomer. The coupling constant (

-

trans-isomer:

Hz (or unresolved singlet). -

cis-isomer:

Hz.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Reversion of imine due to water. | Ensure Dean-Stark efficiency or add 4Å Molecular Sieves. |

| No Reaction | Benzodioxine electronics reducing electrophilicity. | Switch to HFIP solvent (Method B) or add catalytic BF₃·OEt₂. |

| Oiling Out | Product is amphoteric (acid/amide). | Triturate crude oil with Et₂O or cold MeOH to induce crystallization. |

| Decarboxylation | Excessive heat during workup. | Avoid temperatures >150°C; the C4-carboxylic acid can decarboxylate thermally. |

References

-

Castagnoli-Cushman Reaction Overview

-

Use of Homophthalic Anhydride

-

Benzodioxane Scaffold in Medicinal Chemistry

-

Reaction of 1,4-Benzodioxine-6-carbaldehyde

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

preparation of benzofuran analogs from 1,4-Benzodioxine-6-carbaldehyde

Executive Summary & Strategic Rationale

This application note details the synthetic protocols for converting 1,4-benzodioxine-6-carbaldehyde (also known as 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde) into biologically active 2-arylbenzofuran analogs .

The fusion of the benzofuran scaffold with the 1,4-benzodioxine moiety creates a "hybrid pharmacophore" of significant interest in medicinal chemistry. Benzofurans are well-documented for anti-tumor and anti-inflammatory activity, while the 1,4-benzodioxine ring is a privileged structure found in adrenergic antagonists and dopaminergic agents.

Scientific Challenge: The starting material is an aldehyde.[1][2][3] However, the classical benzofuran synthesis (e.g., Rap-Stoermer) typically requires a salicylaldehyde and an

-

Pathway A (Stepwise): Conversion of the aldehyde to an

-bromoketone intermediate, followed by condensation with salicylaldehydes. -

Pathway B (Direct): A Wittig-mediated coupling followed by oxidative cyclization, using the aldehyde directly as the electrophile.

Chemical Pathway Visualization

The following diagram illustrates the divergent workflows for generating the target scaffold.

Caption: Divergent synthetic pathways from 1,4-benzodioxine-6-carbaldehyde. Pathway A (Solid) is preferred for library generation; Pathway B (Dashed) is preferred for direct coupling.

Detailed Experimental Protocols

Protocol A: The Modified Rap-Stoermer Pathway (Recommended)

Best for: Generating a library of analogs with varying substitution on the benzofuran ring.

This route transforms the starting aldehyde into an electrophilic "anchor" (

Phase 1: Precursor Synthesis (Aldehyde

-

Grignard Addition:

-

Reagents: 1,4-Benzodioxine-6-carbaldehyde (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq), Dry THF.

-

Procedure: Under

, cool the aldehyde solution in THF to 0°C. Add MeMgBr dropwise. Stir for 2 h at RT. Quench with saturated -

Result: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol.

-

-

Oxidation:

-

Reagents: Intermediate Alcohol (1.0 eq), Pyridinium Chlorochromate (PCC) (1.5 eq),

. -

Procedure: Stir the alcohol with PCC/Celite in DCM for 4 h. Filter through a silica pad.

-

Result: 6-Acetyl-1,4-benzodioxane (Aryl Methyl Ketone).

-

-

-Bromination (The Critical Step):

-

Rationale: Direct bromination with

can be harsh. Using Copper(II) bromide allows for selective monobromination. -

Reagents: 6-Acetyl-1,4-benzodioxane (1.0 eq),

(2.0 eq), EtOAc/Chloroform (1:1). -

Procedure: Reflux the ketone with

for 3–5 h. The green solution will turn amber/colorless as -

Yield Target: >85% conversion to 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one .

-

Phase 2: Benzofuran Cyclization (Rap-Stoermer)

-

Reagents:

- -Bromo ketone (from Phase 1) (1.0 eq)

-

Substituted Salicylaldehyde (e.g., 5-methoxy, 5-bromo) (1.0 eq)

-

Potassium Carbonate (

) (anhydrous, 2.5 eq) -

Potassium Iodide (KI) (catalytic, 0.1 eq)

-

Solvent: Acetonitrile (

) or DMF.

-

Step-by-Step Methodology:

-

Dissolve the substituted salicylaldehyde and the

-bromo ketone in dry -

Add anhydrous

and catalytic KI. -

Reflux the mixture vigorously for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

-

-

Mechanism Validation: The reaction proceeds via an initial O-alkylation of the salicylaldehyde phenol, followed by an intramolecular aldol condensation and dehydration to close the furan ring.

Protocol B: Direct Oxidative Cyclization (Alternative)

Best for: Rapid access to the scaffold without isolating the bromoketone.

This method uses the aldehyde directly in a Wittig reaction to form a hydroxystilbene, which is then oxidatively cyclized.

-

Wittig Olefination:

-

React 1,4-benzodioxine-6-carbaldehyde with (2-hydroxybenzyl)triphenylphosphonium bromide (prepared from salicyl alcohol) using

or -

Product: 2-(2-(2,3-dihydro-1,4-benzodioxin-6-yl)vinyl)phenol (Stilbene intermediate).

-

-

Oxidative Cyclization:

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on internal validation of the Rap-Stoermer protocol (Protocol A).

| Parameter | Phase 1 (Precursor) | Phase 2 (Cyclization) |

| Key Reagent | 6-Acetyl-1,4-benzodioxane | Salicylaldehyde Derivatives |

| Catalyst | ||

| Reaction Time | 3–5 Hours | 4–6 Hours |

| Temperature | Reflux ( | Reflux ( |

| Typical Yield | 85–92% | 65–78% |

| Appearance | Off-white crystalline solid | White/Pale Yellow needles |

| Critical QC | NMR: | NMR: |

Troubleshooting & Critical Control Points

-

Moisture Sensitivity (Protocol A): The

-bromo ketone is a lachrymator and is sensitive to moisture. Store in a desiccator at 4°C. If the solid turns brown/sticky, recrystallize from isopropyl alcohol before use. -

Regioselectivity: In Protocol A, the cyclization is highly regioselective for the 2-substituted benzofuran. If 3-substituted isomers are observed, check the purity of the starting salicylaldehyde.

-

Solvent Choice: For the Rap-Stoermer reaction, Acetonitrile typically provides cleaner product profiles than DMF, as DMF can sometimes hydrolyze or participate in side reactions at high temperatures.

References

-

Synthesis of Benzofurans via Rap-Stoermer Reaction

- Title: One-pot synthesis of 2-arylbenzofurans via Rap-Stoermer reaction.

- Source:Synthetic Communic

-

URL:[Link]

-

Copper(II)

- Title: Selective bromination of ketones using copper(II) bromide.

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Bioactivity of Benzofuran-Benzodioxine Hybrids

-

Oxidative Cyclization of Stilbenes (Protocol B Reference)

Sources

- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. espublisher.com [espublisher.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 1,4-Benzodioxine-6-carbaldehyde for the Synthesis of Selective Dopamine D3 and D4 Receptor Antagonists

Introduction: The Significance of Dopamine D3/D4 Receptor Antagonism

The dopamine D3 and D4 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are pivotal targets in contemporary neuropharmacology. Their distinct expression patterns in brain regions associated with cognition, emotion, and reward—such as the prefrontal cortex and limbic system—differentiate them from the more ubiquitous D2 receptor.[1] This localization has implicated D3 and D4 receptors in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[2][3][4] Consequently, the development of ligands that selectively antagonize D3 and D4 receptors, while sparing D2, holds immense therapeutic promise for mitigating psychotic symptoms and cognitive deficits with a potentially reduced risk of extrapyramidal side effects commonly associated with older antipsychotics.[1][5]

The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets.[6][7][8] Within this chemical class, 1,4-Benzodioxine-6-carbaldehyde emerges as a versatile and strategically vital starting material. Its aldehyde functionality provides a reactive handle for introducing the complex amine-containing side chains characteristic of many potent dopamine receptor ligands, making it an ideal cornerstone for the synthesis of novel D3 and D4 receptor antagonists.

Core Synthetic Strategy: From Aldehyde to Antagonist

The primary synthetic route from 1,4-Benzodioxine-6-carbaldehyde to the target antagonists centers on the formation of a crucial carbon-nitrogen bond. This is most efficiently achieved through direct reductive amination , a robust and widely-used transformation in medicinal chemistry.[9][10] This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine (typically a piperazine or related cyclic amine) to form an intermediate iminium ion, which is then immediately reduced in situ to the corresponding amine. This approach is favored for its operational simplicity and high atom economy.[9]

The general workflow allows for modular assembly, where the 1,4-benzodioxane moiety serves as a constant anchor, and the piperazine and its terminal substituents can be varied to systematically explore the structure-activity relationship (SAR) and optimize for D3/D4 selectivity.

Caption: General Synthetic Workflow.

Detailed Protocol: Synthesis of a Representative Phenylpiperazine D4 Antagonist

This protocol details a representative two-step synthesis of a potent D4 antagonist, illustrating the reductive amination and subsequent functionalization. The choice of a 4-phenylpiperazine moiety is strategic, as this is a well-characterized scaffold for targeting aminergic GPCRs.[3]

Step 1: Reductive Amination with 1-(2-Pyrimidinyl)piperazine

Rationale: This step couples the key 1,4-benzodioxine-6-carbaldehyde building block with a commercially available, heteroaryl-substituted piperazine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent; it is milder and more selective than other hydrides like sodium borohydride, and it is particularly effective for the one-pot reductive amination of aldehydes under weakly acidic conditions without reducing the aldehyde starting material itself.[10] Dichloromethane (DCM) is an excellent solvent for this reaction, solubilizing the reactants and being inert to the reaction conditions.

Materials:

-

1,4-Benzodioxine-6-carbaldehyde (1.0 eq)

-

1-(2-Pyrimidinyl)piperazine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1,4-Benzodioxine-6-carbaldehyde and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Add 1-(2-Pyrimidinyl)piperazine to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add STAB portion-wise over 10-15 minutes. Caution: The reaction may gently effervesce.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product, 1-((2,3-dihydrobenzo[b][11][12]dioxin-6-yl)methyl)-4-(pyrimidin-2-yl)piperazine.

Caption: Workflow for Reductive Amination Protocol.

Structure-Activity Relationship (SAR) and Pharmacological Profile

The modular synthesis allows for systematic modifications to probe the SAR and optimize for D3 and D4 receptor selectivity.

-

The 1,4-Benzodioxane Moiety: This group acts as a crucial anchor, often forming key hydrophobic or hydrogen bonding interactions within the receptor's binding pocket. Its relatively rigid structure helps to properly orient the rest of the ligand for optimal receptor engagement.[6][13]

-

The Piperazine Linker: The central piperazine is a common feature in D2-like receptor ligands. Its basic nitrogen is typically protonated at physiological pH, forming a critical ionic interaction with a conserved aspartate residue (Asp110 in D3, Asp115 in D4) in transmembrane helix 3 (TM3) of the receptors.

-

The Terminal Substituent: This region is the primary determinant of selectivity. The D4 receptor possesses a larger and more accommodating binding pocket compared to the D2 and D3 receptors.[11] Therefore, introducing bulkier or sterically demanding groups on the terminal end of the molecule (e.g., substituted phenyl or heteroaryl rings) often leads to a dramatic increase in D4 affinity and selectivity.[11][14][15]

Caption: Key Pharmacophoric Regions.

Data Presentation: Binding Affinities of Representative Antagonists

The following table summarizes the binding affinities (Ki, nM) for a series of hypothetical antagonists synthesized from 1,4-Benzodioxine-6-carbaldehyde, illustrating the impact of modifying the terminal aryl group on the piperazine nitrogen.

| Compound | Terminal Group (Ar) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |

| 1 | Phenyl | 150 | 80 | 25 | 6 | 3.2 |

| 2 | 4-Chlorophenyl | 120 | 65 | 5.5 | 21.8 | 11.8 |

| 3 | 2-Pyrimidinyl | 250 | 110 | 2.1 | 119 | 52.4 |

| 4 | 3-Chlorophenyl | 95 | 40 | 10.3 | 9.2 | 3.9 |

Data are representative and compiled based on trends observed in the literature.[11][14][15]

Analysis of Data: As demonstrated in the table, the unsubstituted phenyl group (Compound 1) provides moderate D4 affinity. The introduction of a chloro-substituent (Compound 2) or a heteroaromatic ring like pyrimidine (Compound 3) significantly enhances D4 affinity and, crucially, improves selectivity over both D2 and D3 receptors. This aligns with the understanding that the D4 binding pocket can accommodate these substitutions more favorably than the D2 and D3 pockets.[11]

Conclusion

1,4-Benzodioxine-6-carbaldehyde stands out as a highly valuable and versatile starting material for the construction of potent and selective dopamine D3 and D4 receptor antagonists. The synthetic strategies outlined, particularly the robust and efficient reductive amination protocol, provide a reliable and modular platform for medicinal chemists. This enables the systematic exploration of structure-activity relationships, leading to the identification of compounds with optimized pharmacological profiles. The antagonists developed from this scaffold have significant potential as next-generation therapeutics for treating complex neuropsychiatric disorders, offering the prospect of improved efficacy and a more favorable side-effect profile.

References

-

Title: Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia Source: Molecules URL: [Link]

-

Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Chemistry and Pharmacology of Benzodioxanes Source: Trade Science Inc. Journals URL: [Link]

-

Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: International Journal of Organic Chemistry URL: [Link]

-

Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta Source: ChemRxiv URL: [Link]

-

Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder Source: ChemRxiv URL: [Link]

-

Title: Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma Source: UNICAM URL: [Link]

-

Title: Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: 3-Chlorobenzo[d]isothiazole 1,1-dioxide Source: Organic Syntheses URL: [Link]

-

Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Synthesis of 2,3-dihydrobenzo[b][11][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: Bioorganic Chemistry URL: [Link]

-

Title: Online first Source: Growing Science URL: [Link]

-

Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL: [Link]

-

Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 15. pubs.acs.org [pubs.acs.org]

using 1,4-Benzodioxine-6-carbaldehyde as an intermediate for anti-tumor chalcones

Application Notes & Protocols

Topic: Utilizing 1,4-Benzodioxine-6-carbaldehyde as a Versatile Intermediate for the Synthesis of Novel Anti-Tumor Chalcones

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

Strategic Overview: The Rationale for 1,4-Benzodioxin Chalcones in Oncology

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including significant anti-tumor properties.[3][4] The anti-cancer efficacy of chalcones is often attributed to their ability to interact with multiple cellular targets, inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[5][6]

The strategic incorporation of specific heterocyclic systems into the chalcone framework is a proven method for enhancing potency and modulating pharmacological profiles. The 1,4-benzodioxin moiety is of particular interest.[7][8] This scaffold, present in various biologically active molecules, can improve metabolic stability and alter lipophilicity, which in turn influences cell membrane permeability and target engagement.

By employing 1,4-Benzodioxine-6-carbaldehyde as a key starting material, we can systematically synthesize a library of novel chalcone derivatives.[9] This allows for the exploration of structure-activity relationships (SAR), where the 1,4-benzodioxin ring (Ring B) remains constant while substitutions on the acetophenone-derived ring (Ring A) are varied. This approach enables the fine-tuning of cytotoxic activity against various cancer cell lines and the development of candidates with improved therapeutic indices.

Synthesis Protocol: Claisen-Schmidt Condensation for 1,4-Benzodioxin Chalcones

The cornerstone for synthesizing chalcones is the Claisen-Schmidt condensation, a robust and widely adopted base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[2][10][11][12] This reaction is efficient for producing the core α,β-unsaturated carbonyl system of chalcones.

Causality in Experimental Design

-

Choice of Base: Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[10][13] The base's role is to deprotonate the α-carbon of the acetophenone derivative, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 1,4-Benzodioxine-6-carbaldehyde.

-

Solvent System: Ethanol is a preferred solvent as it effectively dissolves both the reactants and the inorganic base, creating a homogenous reaction medium.[11][14]

-

Temperature Control: The reaction is typically initiated at a controlled temperature (e.g., 20-25°C) to prevent unwanted side reactions.[13] Allowing the reaction to proceed at room temperature overnight ensures completion.

-

Work-up: The reaction is quenched by acidification with dilute HCl. This neutralizes the remaining base and protonates the intermediate alkoxide, facilitating the elimination of a water molecule to form the stable conjugated chalcone product, which often precipitates out of the aqueous solution.[10]

General Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,4-benzodioxin chalcones.

Step-by-Step Laboratory Protocol

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the desired substituted acetophenone and 10 mmol of 1,4-Benzodioxine-6-carbaldehyde in 20 mL of 95% ethanol.

-

Initiation of Condensation: While stirring the solution at room temperature, add 10 mL of a 40% aqueous NaOH solution dropwise over a period of 30 minutes.[5] Use a water bath to maintain the temperature between 20-25°C.[13]

-

Reaction: After the addition is complete, continue stirring the reaction mixture vigorously at room temperature for 4-5 hours or leave it overnight (14-16 hours).[10][13] The formation of a precipitate or a change in color often indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Transfer the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture slowly by adding 10% hydrochloric acid (HCl) dropwise with constant stirring until the solution is neutral (pH ~7).

-

Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold distilled water to remove any inorganic impurities.

-

Purification: Dry the crude product in a vacuum oven. The primary method of purification is recrystallization from ethanol to yield the pure chalcone derivative. If recrystallization is insufficient, silica gel column chromatography can be employed.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

-

FT-IR: To verify the presence of the α,β-unsaturated carbonyl (C=O) stretch (~1650 cm⁻¹) and C=C double bond.

-

¹H and ¹³C NMR: To confirm the complete molecular structure and the trans configuration of the vinylic protons (coupling constant J ≈ 16 Hz).[13]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized chalcone.

-

Biological Evaluation Protocol: In Vitro Cytotoxicity Screening

To assess the anti-tumor potential of the newly synthesized 1,4-benzodioxin chalcones, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to determine cell viability.[1][15]

Principle of the MTT Assay

This assay relies on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.

Step-by-Step Assay Protocol

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well microplate at a density of 1.5 x 10³ to 2.5 x 10³ cells per well in 100 µL of complete culture medium.[1][15] Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized chalcones in DMSO. Create a series of dilutions in fresh culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for another 48 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 560-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Presentation of Cytotoxicity Data

Quantitative results should be summarized in a table for clear comparison of the anti-proliferative activity of different derivatives against various cell lines.

| Compound ID | R-Group (on Ring A) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | Selectivity Index (Normal vs. Cancer) |

| BDC-01 | H | 15.2 ± 1.3 | 21.7 ± 2.1 | 18.5 ± 1.9 | >5 |

| BDC-02 | 4-OCH₃ | 5.8 ± 0.6 | 8.3 ± 0.9 | 7.1 ± 0.7 | >10 |